

A Comparative Guide to the Functional Differences of PGH2-Derived Prostanoids

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Compound of Interest

Compound Name: *Prostaglandin H2*

Cat. No.: *B160189*

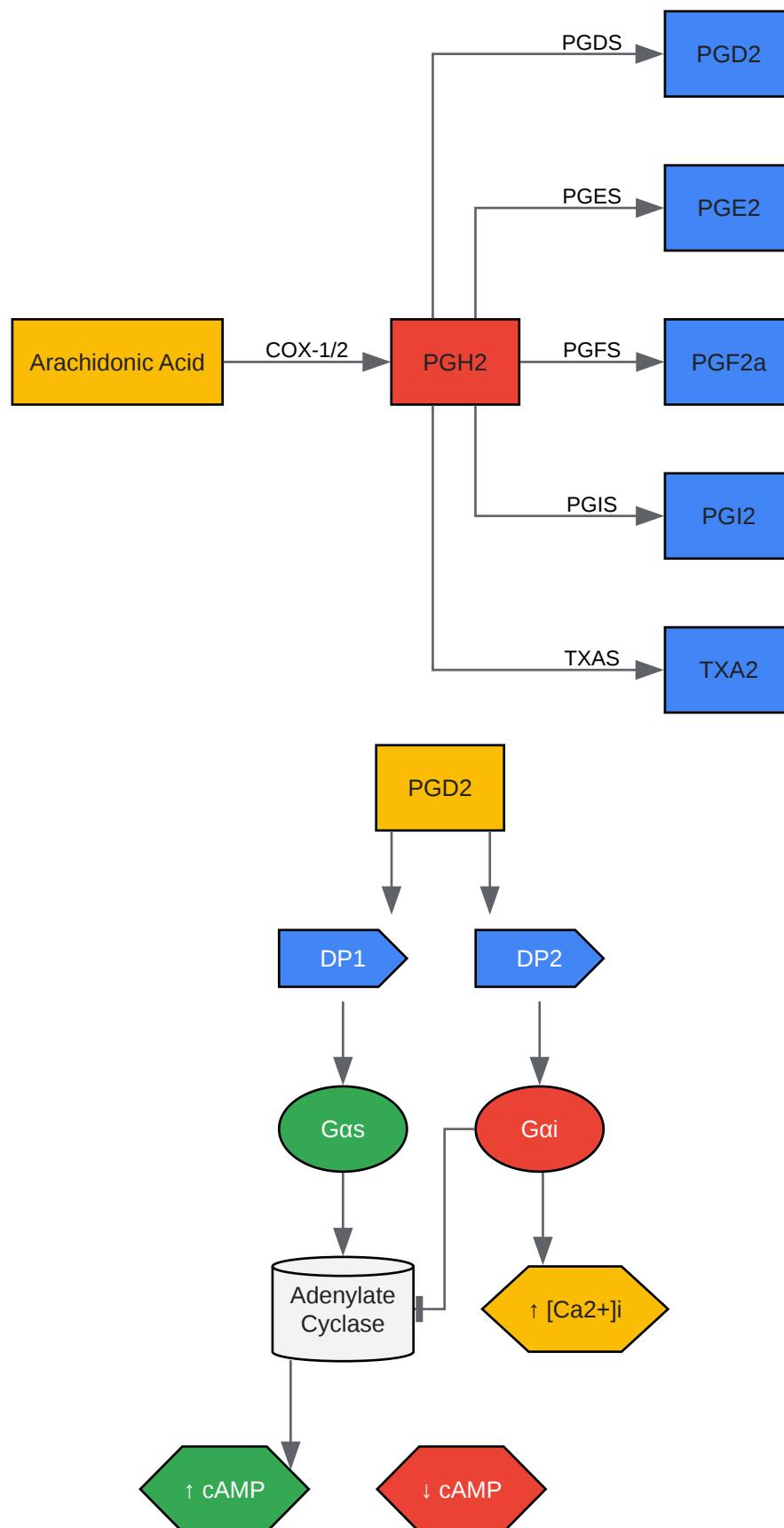
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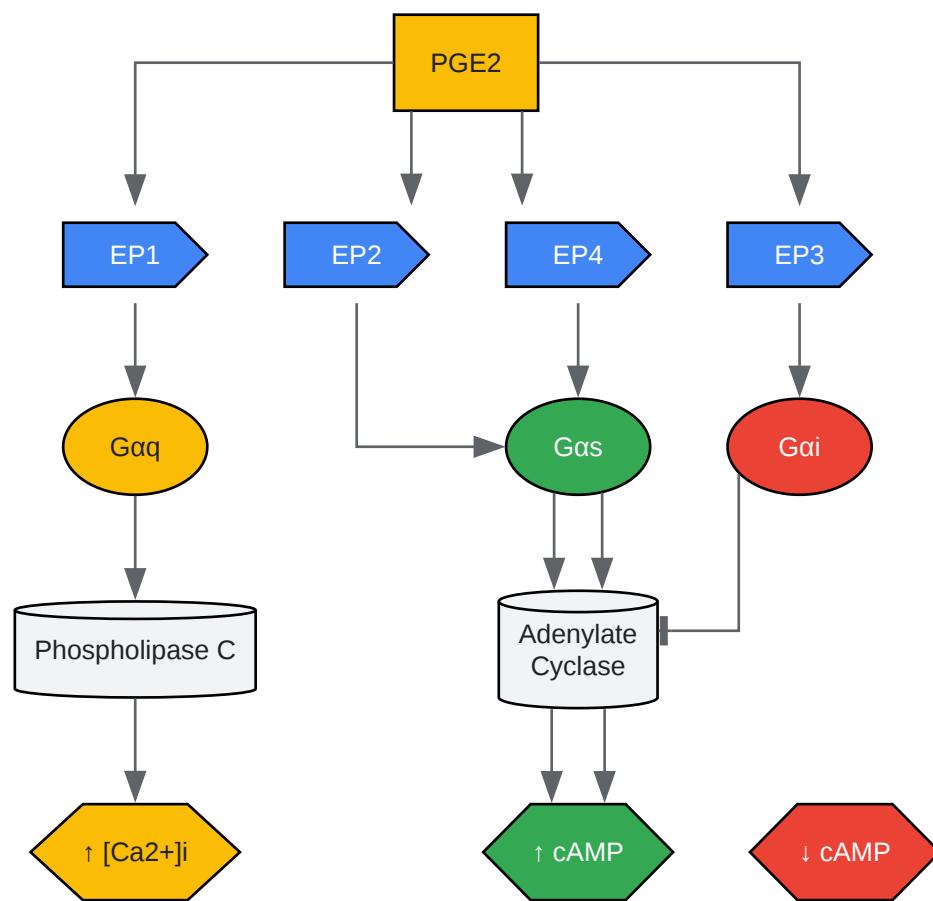
For Researchers, Scientists, and Drug Development Professionals

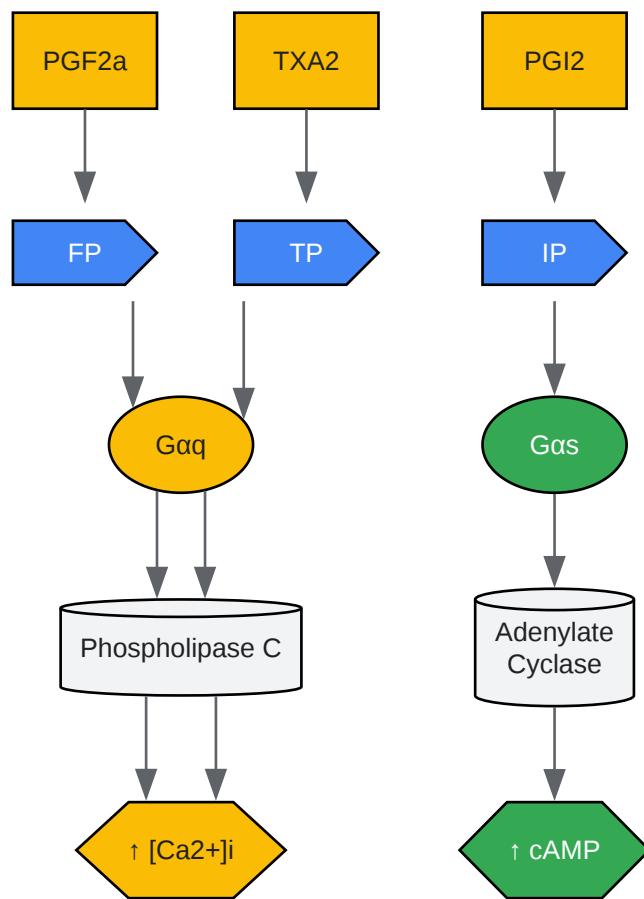
Prostanoids, a class of lipid mediators derived from **prostaglandin H2** (PGH2), play a pivotal role in a vast array of physiological and pathological processes. Their diverse functions, ranging from inflammation and hemostasis to smooth muscle regulation, are dictated by their specific molecular structures, the receptors they activate, and the subsequent intracellular signaling cascades they trigger. This guide provides an objective comparison of the five primary PGH2-derived prostanoids: Prostaglandin D2 (PGD2), Prostaglandin E2 (PGE2), Prostaglandin F2 α (PGF2 α), Prostacyclin (PGI2), and Thromboxane A2 (TXA2). The information herein is supported by experimental data to facilitate research and drug development efforts targeting the prostanoid system.

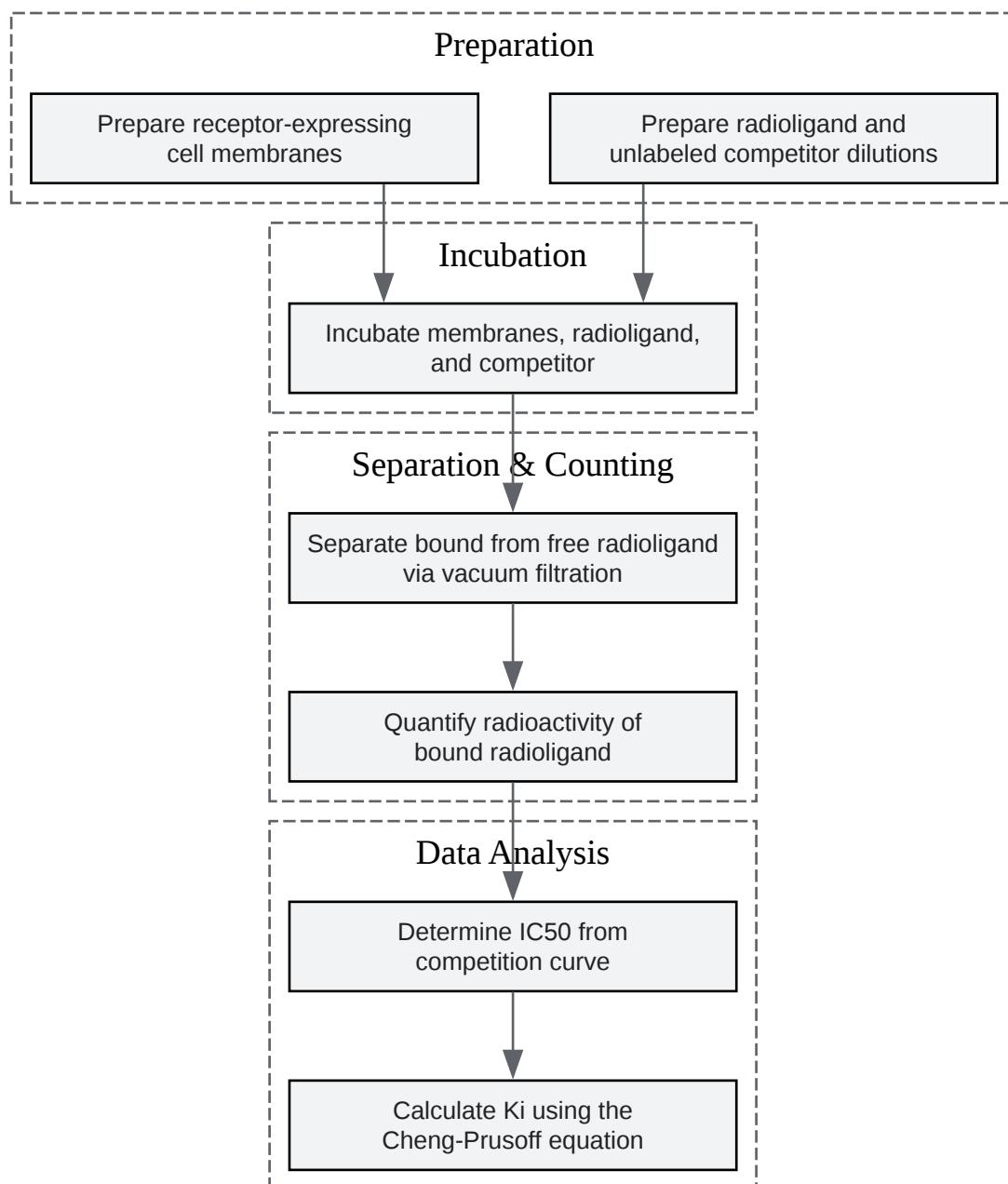
Biosynthesis of PGH2-Derived Prostanoids

The synthesis of prostanoids begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate PGH2 by cyclooxygenase (COX) enzymes. PGH2 serves as the common precursor for the five primary prostanoids, with the final product being determined by the cell-specific expression of terminal synthases.







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